molecular formula C12H10O3 B3178443 2-(2-(Furan-2-yl)phenyl)acetic acid CAS No. 568630-25-1

2-(2-(Furan-2-yl)phenyl)acetic acid

Cat. No.: B3178443
CAS No.: 568630-25-1
M. Wt: 202.21 g/mol
InChI Key: AWVWPEMJYQLBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Furan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It’s known that furan derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that 2-(2-(Furan-2-yl)phenyl)acetic acid may also interact with multiple targets.

Mode of Action

It’s known that furan derivatives have a wide range of biological and pharmacological characteristics . This suggests that the compound may interact with its targets in a way that triggers a variety of biological responses.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have a broad spectrum of molecular and cellular effects.

Action Environment

It’s known that the compound should be stored in a dry, room temperature environment . This suggests that certain environmental conditions may affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Furan-2-yl)phenyl)acetic acid typically involves the reaction of furan derivatives with phenylacetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where furan is reacted with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Furan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(Furan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    2-Furoic Acid: Another furan derivative with similar structural features but different functional groups.

    Phenylacetic Acid: Shares the phenylacetic acid moiety but lacks the furan ring.

    Furan-2-carboxylic Acid: Contains the furan ring but with a carboxylic acid group directly attached to it.

Uniqueness: 2-(2-(Furan-2-yl)phenyl)acetic acid is unique due to the combination of the furan ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-(furan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVWPEMJYQLBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303417
Record name 2-(2-Furanyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568630-25-1
Record name 2-(2-Furanyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568630-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Furan-2-yl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Furan-2-yl)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(Furan-2-yl)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(Furan-2-yl)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Furan-2-yl)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Furan-2-yl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.